Journal Name:ChemSusChem
Journal ISSN:1864-5631
IF:9.14
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1864-564X
Year of Origin:2008
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:466
Publishing Cycle:Monthly
OA or Not:Not
ChemSusChem ( IF 9.14 ) Pub Date: 2023-06-29 , DOI:
10.1002/smtd.202300315
Aqueous photoelectrochemical (PEC) cells have long been considered a promising technology to convert solar energy into hydrogen. However, the solar-to-H2 (STH) efficiency and cost-effectiveness of PEC water splitting are significantly limited by sluggish oxygen evolution reaction (OER) kinetics and the low economic value of the produced O2, hindering the practical commercialization of PEC cells. Recently, organic upgrading PEC reactions, especially for alternative OERs, have received tremendous attention, which improves not only the STH efficiency but also the economic effectiveness of the overall reaction. In this review, PEC reaction fundamentals and reactant-product cost analysis of organic upgrading reactions are briefly reviewed, recent advances made in organic upgrading reactions, which are categorized by their reactant substrates, such as methanol, ethanol, glycol, glycerol, and complex hydrocarbons, are then summarized and discussed. Finally, the current status, further outlooks, and challenges toward industrial applications are discussed.
ChemSusChem ( IF 9.14 ) Pub Date: 2023-07-19 , DOI:
10.1002/smtd.202300572
Postdeposition halide exchange has been a popular strategy for tuning the emission wavelength of metal halide perovskites and is particularly attractive in achieving deep-blue perovskite light-emitting diodes (PeLEDs), where the quality of the emissive layer is largely limited by the low solubility of chlorides in perovskite precursor solution. In this work, the halide exchange strategy is examined for deep-blue PeLEDs, with a focus on understanding the role of the organic cations of the halide salt (i.e., the chloride source for ion exchange) in modifying the properties of the perovskite films and consequently the PeLED performances. By comparatively investigating the treatment effects of two model systems, namely phenethylammonium chloride and 2,2-diphenylethylammonium chloride (DPEACl), it is found that although the two chlorides produce highly similar photoluminescence properties of the perovskite films, they create different landscapes for current flow in the PeLEDs. In particular, the bulky branch-structured DPEA cations exhibit minimal disturbance to the perovskite grains while providing highly effective inter-grain void filling and thus leakage current blocking, leading to 3D perovskite-based PeLEDs with a record high peak external quantum efficiency of 6.4% at 462 nm. The study highlights the importance of organic cation selection in the halide exchange processes for PeLEDs.
ChemSusChem ( IF 9.14 ) Pub Date: 2023-07-18 , DOI:
10.1002/smtd.202300496
The design and construction of synthetic cells – human-made microcompartments that mimic features of living cells – have experienced a real boom in the past decade. While many efforts have been geared toward assembling membrane-bounded compartments, coacervate droplets produced by liquid–liquid phase separation have emerged as an alternative membrane-free compartmentalization paradigm. Here, the dual role of coacervate droplets in synthetic cell research is discussed: encapsulated within membrane-enclosed compartments, coacervates act as surrogates of membraneless organelles ubiquitously found in living cells; alternatively, they can be viewed as crowded cytosol-like chassis for constructing integrated synthetic cells. After introducing key concepts of coacervation and illustrating the chemical diversity of coacervate systems, their physicochemical properties and resulting bioinspired functions are emphasized. Moving from suspensions of free floating coacervates, the two nascent roles of these droplets in synthetic cell research are highlighted: organelle-like modules and cytosol-like templates. Building the discussion on recent studies from the literature, the potential of coacervate droplets to assemble integrated synthetic cells capable of multiple life-inspired functions is showcased. Future challenges that are still to be tackled in the field are finally discussed.
ChemSusChem ( IF 9.14 ) Pub Date: 2023-07-16 , DOI:
10.1002/smtd.202300568
MXenes, a family of 2D transition-metal carbides and nitrides, have excellent electrical conductivity and unique optical properties. However, MXenes oxidize in ambient conditions, which is accelerated upon heating. Intercalation of water also causes hydrolysis accelerating oxidation. Developing new tools to readily characterize MXenes’ thermal stability can enable deeper insights into their structure–property relationships. Here, in situ spectroscopic ellipsometry (SE) is employed to characterize the optical properties of three types of MXenes (Ti3C2Tx, Mo2TiC2Tx, and Ti2CTx) with varied composition and atomistic structures to investigate their thermal degradation upon heating under ambient environment. It is demonstrated that changes in MXene extinction and optical conductivity in the visible and near-IR regions correlate well with the amount of intercalated water and hydroxyl termination groups and the degree of oxidation, measured using thermogravimetric analysis. Among the three MXenes, Ti3C2Tx and Ti2CTx, respectively, have the highest and lowest thermal stability, indicating the role of transition-metal type, synthesis route, and the number of atomic layers in MXene flakes. These findings demonstrate the utility of SE as a powerful in situ technique for rapid structure–property relationship studies paving the way for the further design, fabrication, and property optimization of novel MXene materials.
ChemSusChem ( IF 9.14 ) Pub Date: 2023-07-19 , DOI:
10.1002/smtd.202300558
Desalination and power generation through solar energy harvesting is a crucial technology that can effectively address freshwater shortages and energy crises. However, owing to the complexity of the actual water environment, the thermal output capability of the photothermal material and the functional integration of the evaporation system need urgent improvement, to obtain high-quality fresh water and sufficient electricity. Herein, a 2D/2D cesium tungsten bronze/copper sulfide (2D/2D Cs0.32WO3/CuS) nano-heterojunction is developed and it is loaded into a cellulose-based hybrid hydrogel to construct a multifunctional evaporator. Benefiting from the more nonradiative recombination centers from deep-level defects, as well as shorter carrier migration distances and higher redox potentials in the Cs0.32WO3/CuS nano-heterojunction, this evaporator has a significant improvement in thermal output capacity, enabling both super-efficient seawater evaporation (4.22 kg m−2 h−1) and photodegradation of organic pollutants (removal rate ≈ 99%). Moreover, the evaporator exhibits long-term stability and sustainable self-cleaning property against salt accumulation. Remarkably, the thermoelectric module based on the Cs0.32WO3/CuS nano-heterojunction shows promising electricity generation performance (4.85 W m−2), which can power small appliances durably and stably, exceeding previously reported similar devices. This 2D/2D heterojunction-based solar evaporation system will provide a more reliable solution for efficient and sustainable freshwater-electricity co-generation in resource-limited areas.
ChemSusChem ( IF 9.14 ) Pub Date: 2023-07-09 , DOI:
10.1002/smtd.202300425
The flexoelectric phenomenon, which occurs when materials undergo mechanical deformation and cause strain gradients and a related spontaneous electric polarization field, can result in wide variety of energy- and cost-saving mechano-opto-electronics, such as night vision, communication, and security. However, accurate sensing of weak intensities under self-powered conditions with stable photocurrent and rapid temporal response remains essential despite the challenges related to having suitable band alignment and high junction quality. Taking use of the flexoelectric phenomena, it is shown that a centrosymmetric VO2-based heterojunction exhibits a self-powered (i.e., 0 V), infrared (λ = 940 nm) photoresponse. Specifically, the device shows giant current modulation (103%), good responsivity of >2.4 mA W−1, reasonable specific detectivity of ≈1010 Jones, and a fast response speed of 0.5 ms, even at the nanoscale modulation. Through manipulation of the applied inhomogeneous force, the sensitivity of the infrared response is enhanced (> 640%). Ultrafast night optical communication like Morse code distress (SOS) signal sensing and high-performing obstacle sensors with potential impact alarms are created as proof-of-concept applications. These findings validate the potential of emerging mechanoelectrical coupling for a wide variety of novel applications, including mechanoptical switches, photovoltaics, sensors, and autonomous vehicles, which require tunable optoelectronic performance.
ChemSusChem ( IF 9.14 ) Pub Date: 2023-07-08 , DOI:
10.1002/smtd.202300418
Solar-driven photoelectrochemical (PEC) energy conversion holds great potential in converting solar energy into storable and transportable chemicals or fuels, providing a viable route toward a carbon-neutral society. Conjugated polymers are rapidly emerging as a new class of materials for PEC water splitting. They exhibit many intriguing properties including tunable electronic structures through molecular engineering, excellent light harvesting capability with high absorption coefficients, and facile fabrication of large-area thin films via solution processing. Recent advances have indicated that integrating rationally designed conjugated polymers with inorganic semiconductors is a promising strategy for fabricating efficient and stable hybrid photoelectrodes for high-efficiency PEC water splitting. This review introduces the history of developing conjugated polymers for PEC water splitting. Notable examples of utilizing conjugated polymers to broaden the light absorption range, improve stability, and enhance the charge separation efficiency of hybrid photoelectrodes are highlighted. Furthermore, key challenges and future research opportunities for further improvements are also presented. This review provides an up-to-date overview of fabricating stable and high-efficiency PEC devices by integrating conjugated polymers with state-of-the-art semiconductors and would have significant implications for the broad solar-to-chemical energy conversion research.
ChemSusChem ( IF 9.14 ) Pub Date: 2023-07-03 , DOI:
10.1002/smtd.202300518
Two-dimensional transition metal carbide/nitrides (MXenes) have recently received extensive attention due to their diverse material types and versatile structures, large-scale production, and excellent properties. MXene sheets possess abundant hydrophilic functional groups on their surface, which enable them to be assembled into macroscopic fibers or compounded with other functional materials to produce composite fibers. This review aims to provide a comprehensive analysis of MXene fibers in terms of their fabrication, structure, properties, and recent applications as flexible and wearable electronics. The review will discuss the principles of different methods used to synthesize MXene fibers and analyze the characteristics of the as-synthesized fibers, with a particular focus on the wet spinning method. The fundamental relationships between the microstructure of MXene fibers and their resulting mechanical and electrical properties will be explored. Furthermore, the review will elaborate on the progress made in MXene-based fibers in the rapidly growing field of wearable electronics applications, provide insights into future development of MXene fiber materials and propose solutions to the challenges facing practical applications.
ChemSusChem ( IF 9.14 ) Pub Date: 2023-06-28 , DOI:
10.1002/smtd.202300664
Inkjet-printing is considered an emerging manufacturing process for developing perovskite solar cells (PSCs) with low material wastes and high production throughput. Up-to-now, all case studies on inkjet-printed PSCs are based on the exploitation of toxic solvents and/or high-molarity perovskite precursor inks that are known to enable the development of high-efficiency photovoltaics (PVs). The present study provides a new insight for developing lower-toxicity, high performance and stable (for more than 2 months) inkjet-printable perovskite precursor inks for fully ambient air processed PSCs. Using an ink composed of a green low vapor pressure noncoordinating solvent and only 0.8 m of perovskite precursors, the feasibility of fabricating high-quality and with minimum coffee-ring defects, annealing-free perovskite absorbent layers under ambient atmosphere is demonstrated. Noteworthily, the PSCs fabricated using the industry-compatible carbon-based hole transport material free architecture and the proposed ink present an efficiency >13% that is considered on the performance records for the under-consideration PV architecture employing an inkjet-printed active layer. Outstanding is also found the stability of the devices under the conditions determined by the ISOS-D-1 protocol (T95 = 1000 h). Finally, the perspective of upscaling PSCs to the mini-module level (100 cm2 aperture area) is demonstrated, with the upscaling losses to be as low as 8.3%rel dec−1 per upscaled active area.
ChemSusChem ( IF 9.14 ) Pub Date: 2023-06-29 , DOI:
10.1002/smtd.202300619
Printing a large-area bismuth vanadate photoanode offers a promising approach for cost-effective photoelectrochemical (PEC) water splitting. However, the light absorption trade-off with charge transfer, as well as stability issues always lead to poor PEC efficiency. Here, the solution-processed recipe is advanced with BiI3 dopant for the printed deposition with controllable crystal growth. The resultant BiVO4 films prefer (001) orientation with nanorod feature on substrate, allowing a faster charge transfer and improved photocurrent. The BiVO4 photoanode in tandem with perovskite solar module delivers an operating photocurrent density of 5.88 mA cm−2 at zero bias in 3.11 cm2 active area under AM 1.5 G illumination, yielding a solar-to-hydrogen efficiency as high as 7.02% for unbiased water splitting. Equally important, the stability of the aged BiVO4 rods has been addressed to distinguish phase segregation at surface. The photocatalysis degradation composes of vanadium loss and Bi2O3 enriching at the surface, opening a lid on the long-term stability of BiVO4 photoanodes.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.40 | 104 | Science Citation Index Science Citation Index Expanded | Not |
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